Warfarin potassium

Descripción general

Descripción

Warfarin potásico: es una mezcla racémica de la sal potásica de la warfarina, un anticoagulante conocido. Se utiliza ampliamente en los campos médico y veterinario para prevenir la formación de coágulos sanguíneos. El warfarin potásico funciona inhibiendo la síntesis de los factores de coagulación dependientes de la vitamina K, lo que lo convierte en un medicamento crucial para los pacientes con riesgo de eventos tromboembólicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El warfarin potásico se puede sintetizar a partir del ácido warfarínico. El proceso implica disolver el ácido warfarínico en un disolvente orgánico polar, como el etanol, y hacer reaccionar con una base volátil como el bicarbonato de potasio o el carbonato de potasio a bajas temperaturas . Este método garantiza la pureza del producto final y previene la descomposición.

Métodos de producción industrial: En entornos industriales, la preparación del warfarin potásico sigue principios similares, pero a mayor escala. La reacción se lleva a cabo en reactores grandes con un control preciso de la temperatura y las condiciones del disolvente para asegurar un alto rendimiento y pureza. El producto final se seca a bajas temperaturas para evitar la descomposición y mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El warfarin potásico se somete a diversas reacciones químicas, que incluyen:

Oxidación: La warfarina se puede oxidar para formar hidroxiwarfarinas.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La warfarina puede sufrir reacciones de sustitución, particularmente en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen las enzimas citocromo P450 en los sistemas biológicos.

Reducción: Los agentes reductores se utilizan con menos frecuencia, pero pueden incluir gas hidrógeno en presencia de un catalizador.

Sustitución: Las reacciones de sustitución a menudo requieren bases o ácidos fuertes como catalizadores.

Productos principales:

Oxidación: Las hidroxiwarfarinas son los productos principales de las reacciones de oxidación.

Reducción: Se pueden producir formas reducidas de warfarina, aunque son menos comunes.

Sustitución: Derivados de warfarina sustituidos, dependiendo de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Clinical Applications

Warfarin potassium is primarily indicated for:

- Venous Thromboembolism (VTE) : Used for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

- Atrial Fibrillation : Prescribed to prevent thromboembolic events in patients with nonvalvular atrial fibrillation.

- Mechanical Heart Valves : Indicated for patients with prosthetic heart valves to reduce the risk of thromboembolic complications.

- Myocardial Infarction : Utilized in secondary prevention strategies post-myocardial infarction.

Efficacy and Safety

A meta-analysis demonstrated that adjusted-dose warfarin significantly reduces the risk of stroke in patients with atrial fibrillation by approximately 64%, compared to antiplatelet therapy which only reduces stroke risk by about 22% . However, the use of warfarin is associated with an increased risk of major bleeding events, necessitating regular monitoring of the International Normalized Ratio (INR) to ensure therapeutic levels are maintained.

Case Study 1: Warfarin Resistance

A report highlighted a patient with prosthetic aortic valve who exhibited warfarin resistance due to genetic mutations in the CYP2C9 and VKORC1 genes. Despite increasing doses, the patient's INR remained low, necessitating alternative anticoagulation strategies .

Case Study 2: Warfarin-Induced Gastrointestinal Bleeding

An 80-year-old male patient on warfarin therapy presented with upper gastrointestinal bleeding. His INR was undetectable due to an accidental overdose. The case emphasized the importance of patient education regarding medication adherence and monitoring .

Data Table: Clinical Indications and Dosing Guidelines

| Clinical Indication | Initial Dose (mg) | Maintenance Dose (mg) | Monitoring Frequency |

|---|---|---|---|

| Venous Thromboembolism | 10 | 2-10 | Weekly until stable |

| Atrial Fibrillation | 5-10 | 2-10 | Weekly until stable |

| Mechanical Heart Valve | 5-10 | 2-7 | Weekly until stable |

| Myocardial Infarction | 5 | Adjust based on INR | Weekly until stable |

Mecanismo De Acción

El warfarin potásico ejerce sus efectos inhibiendo la enzima epóxido reductasa de la vitamina K. Esta enzima es crucial para el reciclaje de la vitamina K, que es necesaria para la síntesis de los factores de coagulación II, VII, IX y X. Al bloquear esta enzima, el warfarin potásico reduce los niveles de factores de coagulación activos, evitando así la formación de coágulos sanguíneos .

Comparación Con Compuestos Similares

Compuestos similares:

- Acenocumarol

- Fenprocumón

- Fluindiona

Comparación: El warfarin potásico es único debido a su uso bien establecido y a la extensa investigación que respalda su eficacia y perfil de seguridad. A diferencia de algunos anticoagulantes más nuevos, el warfarin potásico requiere una monitorización regular de los tiempos de coagulación sanguínea (INR) para garantizar la eficacia terapéutica y la seguridad. Sigue siendo una opción preferida para muchos pacientes debido a su larga historia de uso y eficacia en la prevención de eventos tromboembólicos .

Propiedades

Número CAS |

2610-86-8 |

|---|---|

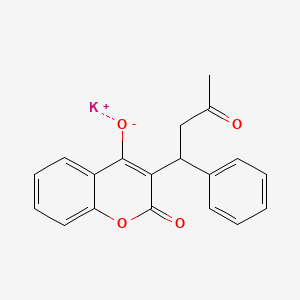

Fórmula molecular |

C19H16KO4 |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

Clave InChI |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

SMILES canónico |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

Apariencia |

Solid powder |

Key on ui other cas no. |

2610-86-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.